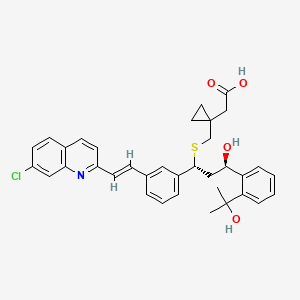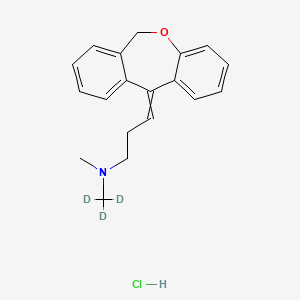
Doxepin-d3 Hydrochloride
Vue d'ensemble
Description
Doxepin-d3 Hydrochloride, also known as 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine hydrochloride, is an important compound in the field of synthetic organic chemistry. It is used in the synthesis of a variety of pharmaceuticals, such as antidepressants, antihistamines, and antipsychotics. Doxepin-d3 Hydrochloride is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and polymers. In addition, Doxepin-d3 Hydrochloride is used in the synthesis of a variety of materials, including polymers, plastics, and resins.
Applications De Recherche Scientifique
Improved Pharmacokinetic and Pharmacodynamic Profile
Doxepin-d3 Hydrochloride is a deuterium-reinforced tricyclic antidepressant (TCA) that acts as a serotonin and noradrenaline reuptake inhibitor . The metabolites formed by N-dealkylation of these TCAs contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .
Antidepressant Behavior
The antidepressant behavior of deuterated TCAs was evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice . Deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity .
Improved Pharmacokinetic Parameters
The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds . This can have a positive clinical impact on antidepressant treatment .
Inhibition of Reuptake Mechanism
Synaptosomal reuptake studies indicated marked inhibition of the reuptake mechanism of serotonin (5-HT) and norepinephrine .
Potential Treatment for Neuropsychiatric Disorders
Deuterated TCAs can prove to be potentially better molecules in the treatment of neuropsychiatric disorders as compared with nondeuterated compounds .
Improved Pharmacokinetic Profile
The deuterated forms of the TCAs have shown an improved pharmacokinetic profile compared with that of their nondeuterated forms .
Improved Antidepressive Effect
The antidepressive effect on these TCAs were seen to be improved in the deuterated forms compared with that of their nondeuterated forms .
Clinical Use
A further toxicological study of these compounds is needed to validate their future clinical use .
Mécanisme D'action
Target of Action
Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .
Mode of Action
Doxepin-d3 Hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .
Biochemical Pathways
Doxepin-d3 Hydrochloride affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .
Pharmacokinetics
Doxepin-d3 Hydrochloride is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .
Result of Action
The action of Doxepin-d3 Hydrochloride results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .
Action Environment
Environmental factors can influence the action of Doxepin-d3 Hydrochloride. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .
Propriétés
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849542 | |
| Record name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxepin-D3 Hydrochloride (cis/trans); 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine hydrochloride | |
CAS RN |
347840-07-7 | |
| Record name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347840-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
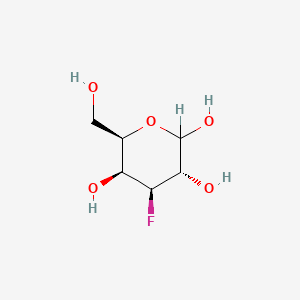
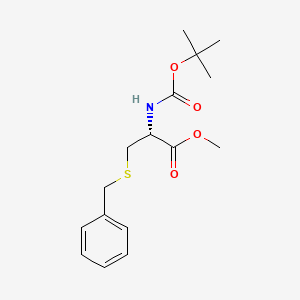
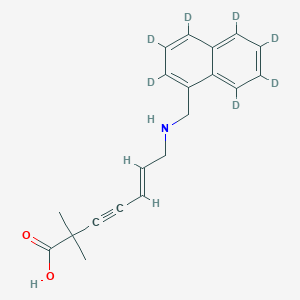
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

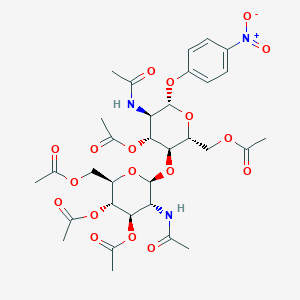
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

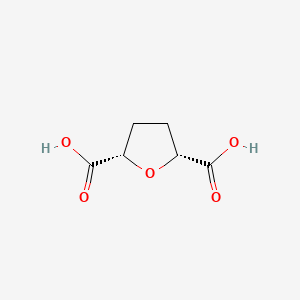
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

